BenchChemオンラインストアへようこそ!

Phenylcyclohexyldiethylamine

NMDA receptor pharmacology arylcyclohexylamine SAR receptor binding affinity

Phenylcyclohexyldiethylamine (PCDE; also known as Dieticyclidine; IUPAC: N,N-Diethyl-1-phenylcyclohexanamine; CAS 2201-19-6; molecular formula C₁₆H₂₅N; molecular weight 231.38 g/mol) is a synthetic arylcyclohexylamine congener of phencyclidine (PCP) that functions pharmacologically as a low-affinity NMDA receptor antagonist and primarily as a metabolic prodrug for its active N-dealkylated metabolite, phenylcyclohexylethylamine (PCE; eticyclidine). Unlike PCP, which bears a piperidine ring at the amine position, PCDE contains a diethylamino substituent, a structural modification that profoundly reduces its direct NMDA receptor binding affinity by approximately 20-fold while preserving comparable in vivo behavioral potency through metabolic bioactivation.

Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
CAS No. 2201-19-6
Cat. No. B1196617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylcyclohexyldiethylamine
CAS2201-19-6
Synonyms1-PCDE
phenylcyclohexyldiethylamine
Molecular FormulaC16H25N
Molecular Weight231.38 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C(C)C2=CC=CC=C2
InChIInChI=1S/C16H25N/c1-3-17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4,6-7,10-11,14,16H,3,5,8-9,12-13H2,1-2H3
InChIKeyMGHQRFFBZCQPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylcyclohexyldiethylamine (CAS 2201-19-6) – What It Is and Why Procurement Specifications Differ from Standard Arylcyclohexylamines


Phenylcyclohexyldiethylamine (PCDE; also known as Dieticyclidine; IUPAC: N,N-Diethyl-1-phenylcyclohexanamine; CAS 2201-19-6; molecular formula C₁₆H₂₅N; molecular weight 231.38 g/mol) is a synthetic arylcyclohexylamine congener of phencyclidine (PCP) that functions pharmacologically as a low-affinity NMDA receptor antagonist and primarily as a metabolic prodrug for its active N-dealkylated metabolite, phenylcyclohexylethylamine (PCE; eticyclidine) [1]. Unlike PCP, which bears a piperidine ring at the amine position, PCDE contains a diethylamino substituent, a structural modification that profoundly reduces its direct NMDA receptor binding affinity by approximately 20-fold while preserving comparable in vivo behavioral potency through metabolic bioactivation [2]. The compound has a reported boiling point of 102–107 °C at 0.12 Torr [1] and is catalogued under MeSH term C065947 with the entry note 'structure given in first source' referencing the foundational 1990 metabolic study by Stefek et al. [3].

Why Phenylcyclohexyldiethylamine (PCDE) Cannot Be Interchanged with Phencyclidine, Eticyclidine, or Ketamine in Research Protocols


PCDE occupies a unique and non-interchangeable position within the arylcyclohexylamine class due to an experimentally verified dissociation between its in vitro receptor binding profile and its in vivo pharmacological activity. Direct comparative studies demonstrate that PCDE displays only ~1/20th the NMDA receptor affinity of phencyclidine (PCP) at the MK-801 binding site [1], yet produces behavioral ataxia of comparable magnitude to PCP in rats following equimolar intravenous administration [1]. This paradox is partially resolved by the compound's metabolic conversion to phenylcyclohexylethylamine (PCE), a process that is quantitatively dominant for PCDE but substantially less prominent for PCP [2]. Critically, even after accounting for PCE plasma and cerebrospinal fluid concentrations, PCDE exhibits a left-shifted concentration-response relationship for ataxia relative to directly administered PCE, indicating that the parent compound contributes pharmacological effects not attributable to its metabolite alone and likely involving dopamine and/or serotonin systems [3]. These findings mean that PCDE cannot be treated as a simple PCP surrogate, a bioequivalent of PCE, or a functional analog of ketamine; any study design or procurement specification that assumes class-level interchangeability will produce confounded results that do not reflect the compound's actual polypharmacology.

Phenylcyclohexyldiethylamine (PCDE) – Quantitative Differentiation Evidence Against Comparator Compounds


Evidence 1: NMDA Receptor Affinity – 20-Fold Lower Than Phencyclidine at the MK-801 Binding Site

In a direct head-to-head comparison using [³H]MK-801 displacement from rat brain membranes, PCDE exhibited NMDA receptor affinity that was only 1/20th that of phencyclidine (PCP) [1]. This represents an approximately 95% reduction in target-site binding. By cross-study comparison with the Roth et al. (2013) dataset, which reported PCP Ki values at the NMDA-PCP site in the range of approximately 59–337 nM depending on assay conditions (with methoxetamine Ki = 337 ± 76 nM and MK-801 Ki = 5.7 ± 0.57 nM as internal references), the PCDE NMDA Ki can be estimated at roughly 1,200–6,700 nM [1][2]. For further context, the active metabolite PCE has been reported with an NMDA receptor Ki of 745.6 nM [3], underscoring that the parent PCDE molecule itself is a very weak direct NMDA antagonist.

NMDA receptor pharmacology arylcyclohexylamine SAR receptor binding affinity

Evidence 2: Metabolic Fate – Alpha-Hydroxylation Is a Dominant Pathway for PCDE but Not for PCP

Stefek et al. (1990) directly compared the metabolism of PCP and three congeners by liver microsomes from phenobarbital-pretreated rats, measuring metabolites generated by sequential oxidation of the two carbons alpha to the nitrogen [1]. Alpha-hydroxylation was identified as a dominant metabolic pathway for PCDE but substantially less prominent for PCP. The product of this alpha-hydroxylation, phenylcyclohexylethylamine (PCE), was evaluated in vitro and found to be 'very potent' at both NMDA and sigma receptors [1]. This contrasts with PCP, whose primary metabolic routes involve piperidine ring oxidation rather than N-dealkylation to yield an active metabolite with comparable potency. Additionally, PCDE and the pyrrolidine analogue generated the largest proportion of the secondary metabolite phenylcyclohexylamine (PCA) among all congeners tested [1].

drug metabolism prodrug bioactivation alpha-carbon oxidation phencyclidine analogs

Evidence 3: Behavioral Potency Preserved Despite 20-Fold NMDA Affinity Deficit – The PCDE Paradox

Cho et al. (1991) conducted a systematic head-to-head comparison of PCDE, PCE, PCPY, PCA, and PCP in rats, measuring both in vitro NMDA receptor affinity at the MK-801 binding site and in vivo behavioral ataxia following equimolar intravenous doses [1]. While PCDE's NMDA receptor affinity was only 1/20th that of PCP, the behavioral ataxia potencies of PCDE and PCP were found to be comparable. The study explicitly states: 'In contrast to their relative affinities for the MK 801 binding site, the behavioral potencies of PCE, PCDE and PCPY were comparable to PCP. The major discrepancy occurred with PCDE, whose affinity for the NMDA receptor was 1/20th of PCP' [1]. The pharmacokinetic analysis demonstrated that the discrepancy could be partially accounted for by metabolic conversion of PCDE to PCE, a relatively potent PCP-like agent [1].

behavioral pharmacology ataxia model in vitro–in vivo disconnect prodrug pharmacology

Evidence 4: Left-Shifted Ataxia Concentration-Response Curve Relative to Its Own Active Metabolite PCE

In a follow-up behavioral-pharmacokinetic study, Cho et al. (1993) administered PCDE and PCE separately to rats via intraperitoneal injection and simultaneously measured ataxia intensity, plasma drug concentrations, and cerebrospinal fluid (CSF) drug levels [1]. The study demonstrated that increased PCE concentrations in both plasma and CSF were associated with increased ataxia response regardless of whether PCDE or PCE was the administered drug. However, critically, 'the concentration-response curves did not superimpose and the curve after PCDE was shifted to the left of that after PCE, suggesting that PCDE was contributing an effect not accountable by PCE concentration' [1]. The authors concluded that this apparent potentiation must involve an interaction at sites other than the NMDA receptor. Furthermore, PCDE was found to induce a greater backpedalling response, a behavior attributed to interactions with dopamine or serotonin systems [1].

PK-PD modeling active metabolite contribution ataxia cerebrospinal fluid pharmacokinetics

Evidence 5: Sequential Saturable Metabolism – A 6-Compartment Pharmacokinetic Model for PCDE → PCE → PCA

Cho et al. (1993) determined the pharmacokinetic parameters of PCDE and its two sequential metabolites (PCE and PCA) in rats following intravenous administration of each compound separately, with cross-measurement of metabolite levels [1]. Using nonlinear regression procedures, the combined data were best fit by a 6-compartment model (two pools for each analyte) that incorporated saturable components for both the PCDE→PCE and PCE→PCA conversion steps. Useful estimates were obtained for clearances, distribution volumes, and the fraction of PCDE converted to PCE and PCA in vivo under non-saturating conditions. Notably, the estimated fraction of PCDE converted to PCA and the apparent Kₘ value for PCDE→PCE conversion were comparable to values obtained in vitro with microsomal preparations, validating in vitro metabolic systems as reasonable predictors of in vivo biotransformation for this compound class [1]. This stands in contrast to PCP, for which sequential N-dealkylation to an active metabolite is not a quantitatively dominant pathway.

compartmental pharmacokinetics sequential metabolism saturable clearance in vitro–in vivo extrapolation

Evidence 6: Physicochemical Identity – Boiling Point and Molecular Parameters Distinguishing PCDE from Structurally Proximal Analogs

PCDE (C₁₆H₂₅N; MW 231.38 g/mol; CAS 2201-19-6) has a reported boiling point of 102–107 °C at 0.12 Torr [1], distinguishing it from phencyclidine (C₁₇H₂₅N; MW 243.39 g/mol; CAS 77-10-1; bp 135–137 °C at 1.0 Torr) and from eticyclidine/PCE (C₁₄H₂₁N; MW 203.33 g/mol; CAS 2201-15-2). The compound is achiral with zero defined stereocenters and no optical activity [2] and is catalogued under FDA UNII 8JY6P22UVD [2]. These physicochemical parameters are critical for analytical method development, reference standard procurement, and distinguishing PCDE from its N-ethyl (PCE), N-methyl, piperidine (PCP), and pyrrolidine (PCPY) analogs during chromatographic or mass spectrometric analysis.

analytical reference standard quality control physicochemical characterization CAS registry

Where Phenylcyclohexyldiethylamine (PCDE) Provides Demonstrated Scientific Value – Evidence-Backed Application Scenarios


Scenario 1: Investigating the In Vitro–In Vivo Disconnect in NMDA Receptor Antagonist Pharmacology

Researchers studying the relationship between NMDA receptor binding affinity and in vivo behavioral effects can utilize PCDE as the most extreme documented case of receptor–behavior dissociation within the arylcyclohexylamine class. With NMDA affinity only 1/20th that of PCP yet comparable behavioral ataxia potency in rats following equimolar i.v. dosing [1], PCDE provides an ~20-fold dynamic range for probing the contributions of pharmacokinetic factors, active metabolites, and non-NMDA targets to the overall pharmacological profile. The compound is particularly suited for paired in vitro binding / in vivo behavioral study designs where PCP or MK-801 serve as high-affinity comparators, with PCDE representing the low-affinity extreme.

Scenario 2: Prodrug Metabolism and Alpha-Carbon Oxidation Mechanistic Studies

PCDE serves as an experimentally validated model substrate for studying sequential alpha-carbon oxidative N-dealkylation, a metabolic pathway that is dominant for PCDE but minor for PCP [1]. The well-characterized PCDE → PCE → PCA metabolic cascade, with saturable conversion kinetics validated by a 6-compartment pharmacokinetic model and confirmed in vitro–in vivo Kₘ concordance [2], makes PCDE an ideal tool compound for investigating the enzymology of amine N-dealkylation, the role of cytochrome P450 isoforms in alpha-carbon oxidation, and the general principles governing prodrug activation kinetics.

Scenario 3: Polypharmacology Research at the Intersection of NMDA, Dopamine, and Serotonin Systems

The experimental finding that PCDE produces a left-shifted ataxia concentration-response curve relative to PCE and induces a greater backpedalling response—behaviors attributed to dopamine and serotonin system engagement beyond NMDA receptor blockade [1]—positions PCDE as a compound of interest for research on multi-target ligand pharmacology. Investigators studying the combined contributions of glutamatergic, dopaminergic, and serotonergic mechanisms to complex behavioral output can employ PCDE as a probe that intrinsically generates polypharmacology through the combined actions of parent compound and active metabolite, in contrast to PCE alone which lacks the non-NMDA behavioral component.

Scenario 4: Analytical Reference Standard for Forensic Toxicology Method Development

PCDE (CAS 2201-19-6; MW 231.38; bp 102–107 °C at 0.12 Torr; achiral) [1][2] is structurally distinct from its more commonly encountered analogs PCP (CAS 77-10-1; MW 243.39) and PCE (CAS 2201-15-2; MW 203.33). Forensic and clinical toxicology laboratories developing liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) methods for arylcyclohexylamine detection require authenticated reference standards of PCDE to establish retention times, mass spectral fragmentation patterns, and calibration curves that discriminate PCDE from its N-dealkylated metabolites and from other arylcyclohexylamine derivatives that may be encountered as novel psychoactive substances.

Quote Request

Request a Quote for Phenylcyclohexyldiethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.